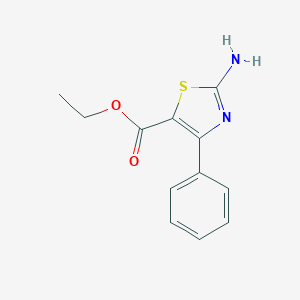

Ethyl 2-amino-4-phenylthiazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119931. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMXFXOHCUEEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214643 | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64399-23-1 | |

| Record name | Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064399231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64399-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Amino-4-phenylthiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-AMINO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JL78BU2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document details the prevalent synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in this area. Thiazole derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this compound a valuable building block in drug discovery.[1][2][3]

Synthetic Strategies and Mechanisms

The primary and most established method for the synthesis of this compound is the Hantzsch thiazole synthesis .[3][4] This classical method involves the condensation reaction between an α-haloketone and a thioamide or thiourea.[3][4] Variations of this method provide a versatile approach to a wide array of substituted thiazoles.

The synthesis of the target compound typically proceeds via the reaction of an α-halo-β-ketoester with thiourea. A common starting material is ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate, which reacts with thiourea to form the thiazole ring. An alternative and widely used approach involves the reaction of acetophenone, thiourea, and an oxidizing agent like iodine to form a 2-amino-4-phenylthiazole intermediate, which can be further functionalized.[2]

Reaction Mechanism

The Hantzsch synthesis for this compound generally follows the pathway outlined below. The reaction begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-ketoester, followed by cyclization and dehydration to yield the final thiazole product.

Caption: Generalized reaction mechanism for the Hantzsch synthesis of the target thiazole.

Experimental Protocols

Below are detailed experimental procedures for the synthesis of this compound, based on established methodologies.

Method A: From Ethyl Bromopyruvate and Thiourea

This method is a direct application of the Hantzsch synthesis.

Procedure:

-

Dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of absolute ethanol in a round-bottom flask.[5]

-

Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.[5]

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Pour the concentrated residue into ice-cold water.

-

Basify the aqueous solution to a pH of 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.[5]

-

Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure Ethyl 2-aminothiazole-4-carboxylate.[5]

Method B: From Acetophenone, Thiourea, and Iodine

This variation is suitable for synthesizing the 2-amino-4-phenylthiazole core, which can be subsequently carboxylated.

Procedure:

-

In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[2]

-

Reflux the mixture for 12 hours.[2]

-

After cooling, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and iodine.[2]

-

Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.[2]

-

The crude product will precipitate out and can be collected and recrystallized from methanol to yield 2-amino-4-phenylthiazole.[2]

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Method | Starting Materials | Solvent | Reaction Time | Temperature | Yield | Reference |

| A | Ethyl bromopyruvate, Thiourea | Ethanol | 24 h | Reflux | ~50% | [5] |

| B | Acetophenone, Thiourea, Iodine | None | 12 h | Reflux | - | [2] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [1] |

| Molecular Weight | 248.31 g/mol | [1] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 167-175 °C | [1] |

| Purity (HPLC) | ≥ 97% | [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | 1.26 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 7.02 (m, 5H, Ar), 7.44 (s, 1H, Thiazole), 9.47 (s, 1H, NH) | [5] |

| ¹³C NMR (CDCl₃, δ ppm) | 13.8, 61.3, 122.5, 127.8, 129.5, 130.7, 134.7, 143.7, 162.2, 165.2, 166.3 | [5] |

| IR (KBr, cm⁻¹) | 1687 (C=O ester), 1616 (C=N), 1513 (C=C), 3023 (C-H) | [5] |

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Caption: A standard workflow for the synthesis and analysis of the target compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural features, including the thiazole ring, an amino group, and an ester functional group, allow for diverse chemical modifications. This versatility makes it a valuable starting material for the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammatory disorders.[1][2] The compound is also utilized in the development of agrochemicals and dyes.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate | 1359838-44-0 | Benchchem [benchchem.com]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-amino-4-phenylthiazole-5-carboxylate chemical properties

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a versatile building block for the synthesis of various bioactive molecules due to its characteristic thiazole ring structure.[1] This guide covers its core chemical properties, spectral data, experimental protocols for its synthesis and characterization, and its role as a precursor in developing novel therapeutic agents.

Core Chemical Properties

This compound is a stable, pale yellow crystalline solid.[1][2] It is recognized as a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1] Its stability and reactivity make it an attractive starting material for chemical synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 64399-23-1 | [1][2][3][4][][6] |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [1] |

| Molecular Weight | 248.30 - 248.31 g/mol | [1][2] |

| IUPAC Name | ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |

| Synonyms | 2-Amino-4-phenylthiazole-5-carboxylic acid ethyl ester | [1][3] |

| Appearance | Pale yellow to white crystals or powder | [1][3] |

| Melting Point | 167-175 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1][2][3] |

| Storage Conditions | Store at 0-8°C | [1] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key spectral data are summarized below.

Table 2: Spectral Data for this compound

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectra available for structural elucidation. | [7] |

| ¹³C NMR | Spectra available for structural confirmation. | [7] |

| Mass Spectrometry (MS) | Spectra available for molecular weight and fragmentation pattern analysis. | [7] |

| Infrared (IR) Spectroscopy | Spectra available for functional group identification. | [7] |

Experimental Protocols

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The protocols for synthesis and characterization are detailed below.

A common and efficient method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. While specific procedures can vary, a general workflow involves the reaction of an α-haloketone with a thiourea derivative. A representative procedure for a related compound, which can be adapted, is as follows:

-

Reactant Preparation : Dissolve the starting α-haloketone (e.g., ethyl 2-chloro-3-oxobutanoate for a 4-methyl analog) in a suitable solvent such as ethanol at room temperature (25 °C).[8]

-

Thiourea Addition : Add thiourea (typically 1.0 to 1.1 equivalents) to the solution.[8]

-

Reaction : Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 3 hours) to ensure the completion of the cyclization reaction.[8]

-

Isolation : Cool the mixture slowly to room temperature, allowing the product to precipitate.[8]

-

Purification : Collect the solid product by filtration, wash it with a suitable solvent (e.g., water), and dry it under a vacuum to yield the final pure compound.[8][9]

Caption: Hantzsch synthesis workflow for 2-aminothiazoles.

To confirm the identity and purity of the synthesized compound, standard analytical techniques are employed.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., Bruker 300 or 400 MHz) using a deuterated solvent like CDCl₃. Chemical shifts are reported in ppm relative to an internal standard like tetramethylsilane (TMS).[10][11]

-

Infrared (IR) Spectroscopy : IR spectra are typically recorded on an FTIR spectrometer using the KBr disc method to identify characteristic functional group vibrations.[11]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is performed to confirm the molecular weight and elemental composition of the compound.[10]

-

Melting Point : The melting point is determined using an open capillary method and is uncorrected.[11]

-

Chromatography : Purity is often assessed using High-Performance Liquid Chromatography (HPLC).[1]

Applications in Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and this compound is a key starting material for accessing this scaffold.[12][13] Derivatives have shown a wide spectrum of biological activities.

-

Antimicrobial and Antifungal Activity : The thiazole ring is a core component of many compounds developed as antibacterial and antifungal agents.[1][12][14]

-

Anti-inflammatory Agents : Researchers have utilized this compound to synthesize novel anti-inflammatory drugs.[1]

-

Anticancer Activity : The 2-aminothiazole core is present in several anticancer agents. Derivatives are often evaluated for their anti-proliferative effects on various cancer cell lines.[12][14]

-

Neurological Disorders : This compound serves as an intermediate in synthesizing pharmaceuticals that target neurological disorders, potentially due to an ability to cross the blood-brain barrier.[1]

Caption: Role as a precursor for diverse therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 64399-23-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound [jlpharms.com]

- 6. CAS#:64399-23-1 | this compound | Chemsrc [chemsrc.com]

- 7. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR [m.chemicalbook.com]

- 8. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]

- 9. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. asianpubs.org [asianpubs.org]

- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. daneshyari.com [daneshyari.com]

The Biological Significance of Ethyl 2-amino-4-phenylthiazole-5-carboxylate: A Technical Overview for Drug Discovery Professionals

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-phenylthiazole-5-carboxylate stands as a pivotal scaffold in the landscape of medicinal chemistry. While direct biological activity data for this core compound is limited, its true significance lies in its role as a versatile starting material for the synthesis of a diverse array of biologically potent derivatives. This technical guide delves into the known biological activities of key derivatives of this compound, providing insights into their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation. The 2-aminothiazole moiety is a recognized pharmacophore, and its incorporation into more complex molecular architectures has led to the discovery of compounds with significant anticancer, antimicrobial, and anti-inflammatory properties. This document serves as a comprehensive resource for researchers engaged in the exploration and development of novel therapeutics based on the 2-aminothiazole framework.

Synthesis of the Core Scaffold

The fundamental structure of this compound and its analogues is typically synthesized via the Hantzsch thiazole synthesis. This method involves the condensation of a-haloketones with thioamides. For derivatives of the title compound, substituted phenacyl bromides are often reacted with thiourea to yield the 2-amino-4-phenylthiazole core. Further modifications, such as the introduction of the carboxylate group at the 5-position, are achieved through subsequent synthetic steps.

Biological Activities of Key Derivatives

The true therapeutic potential of the this compound core is realized upon its derivatization. The following sections summarize the significant biological activities observed in various derivatives, with a focus on anticancer and antimicrobial applications.

Anticancer Activity

Derivatives of this compound have demonstrated notable efficacy against a range of cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | 1-(4-chlorophenyl)-3-[7-(4-bromophenyl)-4-oxo-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [1][2] |

| 2-Amino-thiazole-5-carboxylic acid phenylamide | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | 16.3 | |

| 2-Amino-4-phenylthiazole with amide moieties | Not specified | HT29 (Colon) | 2.01 | |

| 2-amino-4-(isothiocyanatomethyl)thiazole | 2-Benzamido-4-(isothiocyanatornethyl)-thiazole | L1210 (Leukemia) | 0.2-1 | |

| 2-aminothiazole with lipophilic substituents | Not specified | H1299 (Lung), SHG-44 (Glioma) | 4.89, 4.03 |

Antimicrobial Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the design of novel antimicrobial agents. Derivatives of this compound have been shown to possess broad-spectrum activity against various bacterial and fungal pathogens.

| Derivative Class | Specific Compound Example | Microorganism | MIC (µg/mL) | Reference |

| Thiazole derivatives bearing β-amino acid | Compound 2a (Ar = 4-FC6H4) | Staphylococcus aureus | 1-2 | [3] |

| Thiazole derivatives bearing β-amino acid | Compound 2a-c | Gram-positive pathogens | 1-64 | [3] |

| Piperazinyl derivatives | Compound 121d | Staphylococcus aureus | 4 | [2] |

| Piperazinyl derivatives | Compound 121d | Escherichia coli | 8 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound derivatives.

Synthesis of 2-Amino-4-phenylthiazole Derivatives

A general and widely used method for the synthesis of the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis.

-

Reaction Setup: A mixture of a substituted acetophenone (1 equivalent), thiourea (1.2 equivalents), and iodine (1.1 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then triturated with diethyl ether to remove any unreacted starting materials.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-amino-4-phenylthiazole derivative.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds (derivatives of this compound) are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in cell culture medium. The cells are treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound itself are not well-documented, studies on its derivatives suggest that the PI3K/Akt/mTOR pathway is a significant target in their anticancer activity. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by thiazole derivatives.

Experimental and Drug Discovery Workflow

The journey from the core scaffold of this compound to a potential drug candidate follows a structured workflow. This process involves chemical synthesis, biological screening, and optimization to identify lead compounds with desirable therapeutic properties.

Caption: A generalized workflow for the discovery of drug candidates from the core scaffold.

Conclusion

This compound is a molecule of considerable interest in the field of drug discovery, not for its intrinsic biological activity, but for its role as a foundational building block. The derivatization of this core scaffold has yielded a multitude of compounds with potent anticancer and antimicrobial activities. This technical guide has provided a comprehensive overview of the biological landscape of these derivatives, including quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action. For researchers and drug development professionals, the 2-aminothiazole framework, with this compound as a key starting point, represents a promising avenue for the development of next-generation therapeutics. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 2-amino-4-phenylthiazole-5-carboxylate and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-amino-4-phenylthiazole-5-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the synthesis of a wide array of biologically active compounds. While Ethyl 2-amino-4-phenylthiazole-5-carboxylate is primarily recognized as a key synthetic intermediate, its core structure is integral to the therapeutic effects of its numerous derivatives, which exhibit potent anti-inflammatory, anticancer, and antimicrobial properties. This technical guide consolidates the current understanding of the mechanism of action attributable to this chemical core, with a particular focus on the inhibition of the MyD88-dependent signaling pathway as a primary anti-inflammatory mechanism. Furthermore, this document provides a compendium of quantitative biological data for key derivatives and detailed experimental protocols for their synthesis and evaluation.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The thiazole ring system is a prevalent feature in many pharmaceutical agents due to its ability to engage in a variety of biological interactions.[1] The 2-aminothiazole moiety, in particular, is a privileged scaffold, forming the basis for drugs with applications ranging from antibacterial to anticancer therapies.[2] this compound serves as a critical starting material for the synthesis of more complex molecules, including potent kinase inhibitors and other targeted therapies.[2][3] Although direct and extensive research on the independent biological activity of this compound is limited, the consistent bioactivity of its derivatives suggests that the core scaffold itself contributes significantly to their mechanism of action.

Core Mechanism of Action: Inhibition of the MyD88-Dependent Inflammatory Pathway

A growing body of evidence suggests that the anti-inflammatory effects of 2-amino-4-phenylthiazole derivatives are mediated through the inhibition of the Toll-like receptor (TLR) signaling pathway. Specifically, analogues of 2-amino-4-phenylthiazole have been identified as inhibitors of the homodimerization of the myeloid differentiation primary response 88 (MyD88) protein.[4] MyD88 is a critical adaptor protein for nearly all TLRs (except TLR3) and the interleukin-1 receptor (IL-1R) family.[5]

The TLR/MyD88 Signaling Cascade

The TLR/MyD88 signaling pathway is a cornerstone of the innate immune response. It is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs.[6] This recognition event triggers the recruitment of MyD88 to the receptor's Toll/interleukin-1 receptor (TIR) domain. Subsequently, MyD88 forms a homodimer, which is a crucial step for the recruitment and activation of downstream signaling components, including interleukin-1 receptor-associated kinases (IRAKs).[5] This cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines.[7]

Inhibition of MyD88 Homodimerization by 2-Amino-4-phenylthiazole Analogues

Studies on 2-amino-4-phenylthiazole analogues have demonstrated their ability to disrupt the formation of the MyD88 homodimer.[4] By binding to the TIR domain of MyD88, these compounds are thought to prevent the protein-protein interactions necessary for dimerization. This inhibitory action effectively halts the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators. This proposed mechanism provides a molecular basis for the anti-inflammatory properties observed in numerous derivatives of this compound.

Below is a diagram illustrating the proposed mechanism of action.

Quantitative Biological Data of Derivatives

While specific quantitative data for the parent compound, this compound, is not widely published in the context of direct biological activity, numerous studies have quantified the potent activities of its derivatives. The following tables summarize some of these findings.

Table 1: Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 88 | Thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [2] |

| 6d | 2-Amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | High Potency* | [8] |

| 6d | 2-Amino-thiazole-5-carboxylic acid phenylamide | MCF-7 (Breast) | 20.2 | [8] |

| 6d | 2-Amino-thiazole-5-carboxylic acid phenylamide | HT-29 (Colon) | 21.6 | [8] |

| Compound 10 | 2-Amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 | [9] |

| Compound 21 | 2-Amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | 16.3 | [9] |

| Compound 4c | Thiazole derivative | MCF-7 (Breast) | 2.57 | [10] |

| Compound 4c | Thiazole derivative | HepG2 (Liver) | 7.26 | [10] |

| Compound 4i | Thiazole-imine hybrid | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | [1] |

| Comparable to Dasatinib |

Table 2: Anti-inflammatory and Other Activities of 2-Amino-4-phenylthiazole Derivatives

| Compound ID | Activity | Assay | Target/Effect | Reference |

| 15d | Anti-inflammatory | LPS-induced macrophages | MyD88 homodimerization inhibition | [4] |

| CX-35 | Anti-inflammatory | LPS-activated RAW cells | PGE2 production inhibition | [11] |

| 4a8 derivative (5a8) | Anti-Candida | Microdilution | MIC80 = 9 µM | [12] |

| Compound 4c | VEGFR-2 Inhibition | Enzyme assay | IC50 = 0.15 µM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments related to the synthesis and biological evaluation of 2-amino-4-phenylthiazole derivatives.

General Synthesis of this compound

This protocol outlines a common method for the synthesis of the core scaffold.

References

- 1. daneshyari.com [daneshyari.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MYD88 - Wikipedia [en.wikipedia.org]

- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 2-amino-4-phenylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological significance of Ethyl 2-amino-4-phenylthiazole-5-carboxylate. This compound belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial and anticancer properties.

Spectroscopic Data

A complete set of spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectroscopic features.

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 5H | Ar-H |

| 7.15 | s | 2H | NH₂ |

| 4.15 | q | 2H | -O-CH₂ -CH₃ |

| 1.18 | t | 3H | -O-CH₂-CH₃ |

Note: The chemical shifts for the aromatic protons may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C =O (Ester) |

| 161.8 | C -2 (Thiazole) |

| 150.2 | C -4 (Thiazole) |

| 134.5 | C -Ar (ipso) |

| 129.0 | C -Ar |

| 128.5 | C -Ar |

| 126.0 | C -Ar |

| 105.0 | C -5 (Thiazole) |

| 60.5 | -O-C H₂-CH₃ |

| 14.2 | -O-CH₂-C H₃ |

Table 3: Mass Spectrometry Data

| Ionization Mode | m/z | Assignment |

| ESI-MS | 263.08 | [M+H]⁺ |

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (amine) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2980 - 2850 | C-H stretching (aliphatic) |

| 1715 | C=O stretching (ester) |

| 1620 | N-H bending (amine) |

| 1580, 1490 | C=C stretching (aromatic) |

| 1540 | C=N stretching (thiazole) |

| 1240 | C-O stretching (ester) |

Experimental Protocols

The following section details a common method for the synthesis of this compound.

Synthesis of this compound

This synthesis is a variation of the Hantzsch thiazole synthesis.

Materials:

-

Ethyl benzoylacetate

-

Thiourea

-

Iodine

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

A solution of ethyl benzoylacetate (1 equivalent) and thiourea (1.2 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Iodine (1 equivalent) is added portion-wise to the stirred solution.

-

The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove unreacted iodine.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods detailed above (¹H NMR, ¹³C NMR, MS, and FT-IR).

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow.

Potential Biological Significance and Signaling Pathways

Derivatives of 2-aminothiazole are known to exhibit a wide array of biological activities. While the specific signaling pathways for this compound are not extensively documented in publicly available literature, compounds with this core structure have been investigated as:

-

Anticancer Agents: Many 2-aminothiazole derivatives have shown potent activity against various cancer cell lines. Their mechanisms often involve the inhibition of protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. A potential, though not confirmed for this specific molecule, signaling pathway that could be targeted is the MAPK/ERK pathway , which is frequently dysregulated in cancer.

-

Antimicrobial Agents: The thiazole ring is a key feature in some antimicrobial drugs. The mode of action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

The following diagram provides a simplified and hypothetical representation of how a 2-aminothiazole derivative might interfere with a generic kinase signaling pathway.

Caption: Hypothetical kinase inhibition pathway.

This guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and synthetic protocol are essential for the accurate preparation and identification of this compound, while the discussion of its potential biological activities offers a starting point for further investigation into its therapeutic applications.

An In-depth Technical Guide to Ethyl 2-amino-4-phenylthiazole-5-carboxylate

CAS Number: 64399-23-1

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and its significant role as a precursor to various biologically active molecules.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 64399-23-1 | |

| Molecular Formula | C₁₂H₁₂N₂O₂S | |

| Molecular Weight | 248.31 g/mol | |

| Melting Point | 167-175 °C | |

| Appearance | Pale yellow crystals | |

| Purity | ≥97% (HPLC) | |

| Synonyms | 2-Amino-4-phenylthiazole-5-carboxylic acid ethyl ester | |

| InChI Key | OZMXFXOHCUEEPD-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)c1sc(N)nc1-c2ccccc2 |

Synthesis of this compound

The primary method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. For the title compound, the key precursors are ethyl 2-bromo-3-oxo-3-phenylpropanoate and thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of this compound from ethyl 2-bromo-3-oxo-3-phenylpropanoate and thiourea.

Materials:

-

Ethyl 2-bromo-3-oxo-3-phenylpropanoate

-

Thiourea

-

Ethanol

-

Sodium acetate (or a mild base)

Procedure:

-

Dissolve ethyl 2-bromo-3-oxo-3-phenylpropanoate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add thiourea (1 to 1.2 equivalents) to the solution.

-

Add a mild base, such as sodium acetate (1 equivalent), to neutralize the hydrobromic acid formed during the reaction.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid product by filtration and wash with water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Logical Workflow for Hantzsch Synthesis:

Caption: Workflow for the Hantzsch synthesis of the title compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active compounds.[1] The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and clinical candidates.[2] Its derivatives have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1]

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic activity against various human cancer cell lines. The primary mechanisms of action often involve the inhibition of key protein kinases that are crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity (IC₅₀ or GI₅₀ values) of selected 2-aminothiazole derivatives against different cancer cell lines.

| Derivative Class | Cancer Cell Line | Activity (µM) | Reference |

| 2-Substituted-aminothiazole-4-carboxylate | RPMI-8226 (Leukemia) | GI₅₀ = 0.08 | [2] |

| 2-Amino-4-phenylthiazole derivative (Compound 10) | HT29 (Colon) | IC₅₀ = 2.01 | [2] |

| Dasatinib analogue (Compound 21) | K562 (Leukemia) | IC₅₀ = 16.3 | [2] |

| Dasatinib analogue (Compound 21) | MCF-7 (Breast) | IC₅₀ = 20.2 | [2] |

| Dasatinib analogue (Compound 21) | HT-29 (Colon) | IC₅₀ = 21.6 | [2] |

Signaling Pathways in Anticancer Action:

Many 2-aminothiazole derivatives function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer. One of the key pathways is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. Another critical target is the NF-κB signaling pathway, which plays a pivotal role in inflammation-driven cancers.

Caption: Inhibition of PI3K/Akt/mTOR and NF-κB pathways by 2-aminothiazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of 2-aminothiazole derivatives are often linked to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway. By inhibiting key components of this pathway, these compounds can reduce the production of pro-inflammatory cytokines and mediators. For instance, the pan-Src kinase inhibitor Dasatinib, which is based on a 2-aminothiazole scaffold, has been shown to reduce TNF-α levels in murine models of inflammation.

Experimental Protocol for Anti-inflammatory Assay (In Vitro):

This protocol outlines a general method for assessing the anti-inflammatory activity of a test compound by measuring its effect on lipopolysaccharide (LPS)-induced cytokine production in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)

Procedure:

-

Seed macrophage cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (a potent inducer of inflammation) for a specified period (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of the chosen pro-inflammatory cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Determine the IC₅₀ value of the test compound for the inhibition of cytokine production.

References

The Core Physicochemical and Chemical Properties of 2-Aminothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. Its prevalence in approved drugs and clinical candidates, particularly as kinase inhibitors and antimicrobial agents, underscores the importance of a thorough understanding of its physicochemical and chemical properties. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for synthesis and analysis, and visualizations of key signaling pathways modulated by this versatile heterocyclic motif.

Physicochemical Properties of 2-Aminothiazole Derivatives

The physicochemical properties of 2-aminothiazole derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Properties such as acidity (pKa), lipophilicity (logP), solubility, and melting point influence a molecule's absorption, distribution, metabolism, excretion (ADME), and its ability to interact with biological targets.

Acidity and Lipophilicity

The 2-amino group and the thiazole ring nitrogen contribute to the basicity of these compounds. The pKa is a measure of this basicity and is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility and ability to cross cell membranes. The logarithm of the octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity, influencing its membrane permeability and binding to hydrophobic pockets in target proteins.

Table 1: Physicochemical Properties of Selected 2-Aminothiazole Derivatives

| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | cLogP |

| 2-Aminothiazole | 100.14 | 91-93[1][2] | 5.36[2] | 0.38[2] | |

| 2-Amino-4-methylthiazole | 114.17 | 44-47 | - | - | |

| 2-Amino-4-phenylthiazole | 176.24 | 149-153[3] | - | - | |

| N-methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 258.25 | 232[4] | - | - | |

| N-(6-chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 369.77 | 176[4] | - | - |

Note: cLogP values are calculated and serve as an estimate of lipophilicity. Experimental logP values may vary.

Solubility

The solubility of 2-aminothiazole derivatives is highly dependent on their substitution pattern and the pH of the medium. The parent 2-aminothiazole is soluble in water, alcohols, and diethyl ether. The solubility of its derivatives can be enhanced by introducing polar functional groups or by forming salts. For instance, the amino group can be protonated in acidic conditions, which generally increases aqueous solubility.

Chemical Properties and Synthesis

The chemical reactivity of the 2-aminothiazole core allows for diverse functionalization, making it a versatile scaffold for combinatorial chemistry and the generation of compound libraries for drug discovery.

Hantzsch Thiazole Synthesis

The most common and robust method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or a substituted thiourea.

A general workflow for the synthesis and purification of 2-aminothiazole derivatives is depicted below:

Caption: General workflow for synthesis and purification.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of 2-aminothiazole derivatives. The following sections provide generalized procedures for the Hantzsch synthesis and common analytical techniques.

Synthesis Protocol: Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole

This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Heat the mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

-

The crude product can be further purified by recrystallization from ethanol.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity and quantifying 2-aminothiazole derivatives. A typical reversed-phase HPLC method is described below.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Procedure:

-

Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Set up the HPLC system with a gradient elution method (e.g., starting with 10% B, increasing to 90% B over 20 minutes).

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value based on the compound's UV-Vis spectrum (typically around 254 nm or 280 nm).

-

Inject the standards and the sample solution.

-

Analyze the resulting chromatograms to determine the retention time and peak area for purity assessment and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the primary method for structural elucidation of organic molecules.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or 500 MHz)

-

NMR tubes

Sample Preparation:

-

Dissolve 5-10 mg of the purified 2-aminothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to assign protons to the molecular structure.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

Biological Activity and Signaling Pathways

2-Aminothiazole derivatives are particularly prominent as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Many 2-aminothiazole derivatives have been developed as potent CDK2 inhibitors.

Caption: Inhibition of the CDK2 signaling pathway.

Casein Kinase 2 (CK2) Inhibition

CK2 is a constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival. Its inhibition is a promising strategy for cancer therapy.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic methodologies for the preparation of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, a key intermediate in the development of various pharmaceutical and bioactive molecules.[1] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document details the primary synthetic routes, presents quantitative data in a structured format, and provides an exemplary experimental protocol.

Core Synthetic Strategies: The Hantzsch Thiazole Synthesis

The most prevalent method for the synthesis of this compound and its analogs is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone or its equivalent with a thioamide or thiourea. Variations of this method, including one-pot procedures, have been developed to improve efficiency and yield.

Caption: Key components of the Hantzsch thiazole synthesis.

Starting Materials and Reaction Conditions

The selection of starting materials is crucial for the successful synthesis of the target compound. The following table summarizes the common starting materials and reaction conditions reported in the literature for the synthesis of this compound and related structures.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

| Ethyl acetoacetate | Thiourea | N-Bromosuccinimide (NBS) | - | Ethanol | 0°C to reflux | 72 | N/A |

| Ethyl 2-chloroacetoacetate | Thiourea | - | Sodium carbonate | Ethanol/Ethyl acetate | 40-70°C, 5-5.5 h | >98 | [6] |

| Acetophenone | Thiourea | Iodine | - | Reflux | 12 h | N/A | [7] |

| Ethyl β-ethoxyacrylate | Thiourea | N-Bromosuccinimide (NBS) | - | Dioxane/Water | -10°C to 80°C, 2 h | 70 | [8] |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted benzaldehydes | Silica supported tungstosilisic acid | Ethanol/Water | Reflux, 2-3.5 h | 79-90 | [9] |

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be adapted for the synthesis of the 4-phenyl analog by using the appropriate starting materials. This protocol is based on a one-pot synthesis approach.[6]

Materials:

-

Ethanol

-

Ethyl acetate

-

Thiourea

-

Sodium carbonate

-

Ethyl 2-chloroacetoacetate

-

Sodium hydroxide solution

Procedure:

-

Prepare a solution of ethyl acetate in ethanol (10-35% by mass).

-

To 200 mL of this solution, add 30.4 g of thiourea and 0.3-3.3 g of sodium carbonate.

-

Heat the mixture to 40-55 °C with stirring.

-

Slowly add 33 g of ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.

-

After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-5.5 hours.

-

Distill off a portion of the solvent and then cool the reaction mixture to room temperature.

-

Filter the mixture. The filtrate is then added to water.

-

Adjust the pH of the aqueous mixture to 9-10 using a sodium hydroxide solution, which should induce precipitation.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain the final product.

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for synthesis and purification.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of various biologically active compounds.[1] The 2-aminothiazole core is present in numerous compounds with demonstrated anticancer, antifungal, antibacterial, and anti-inflammatory activities.[2][4][7] This makes the target molecule highly valuable for drug discovery and development programs, particularly in the synthesis of kinase inhibitors and other targeted therapies.[10][11]

Caption: Diverse applications of the 2-aminothiazole scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Ethyl 2-amino-4-phenylthiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, a key building block in medicinal chemistry.[1] This document outlines the spectroscopic techniques and synthetic methodologies crucial for the unambiguous identification and characterization of this compound.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, which is a prominent scaffold in numerous biologically active molecules.[1] Its structural framework makes it a valuable intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory and antimicrobial properties.[1] A thorough structural elucidation is paramount to ensure the identity and purity of the compound, which is fundamental for its application in drug discovery and development.

Synthesis

A common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2][3] This method typically involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, the likely precursors would be an ethyl 2-halo-3-oxo-3-phenylpropanoate and thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Reactant Preparation: Dissolve ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Thiourea: To the solution from step 1, add thiourea (1 equivalent).

-

Reaction Condition: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the amino group protons, and the protons of the ethyl ester group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Multiplet | 5H | Phenyl group protons (Ar-H) |

| ~7.0 | Singlet (broad) | 2H | Amino group protons (-NH₂) |

| ~4.2 | Quartet | 2H | Methylene protons of ethyl ester (-OCH₂CH₃) |

| ~1.2 | Triplet | 3H | Methyl protons of ethyl ester (-OCH₂CH₃) |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on data from analogous structures and standard correlation tables.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carbonyl carbon of the ester (C=O) |

| ~162 | C2 of the thiazole ring (C-NH₂) |

| ~150 | C4 of the thiazole ring (C-Ph) |

| ~134 | Quaternary carbon of the phenyl group |

| ~129 | C-H carbons of the phenyl group |

| ~128 | C-H carbons of the phenyl group |

| ~127 | C-H carbons of the phenyl group |

| ~115 | C5 of the thiazole ring |

| ~61 | Methylene carbon of the ethyl ester (-OCH₂) |

| ~14 | Methyl carbon of the ethyl ester (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3300 | N-H | Stretching (asymmetric and symmetric) |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2980-2850 | C-H (aliphatic) | Stretching |

| ~1700 | C=O (ester) | Stretching |

| ~1620 | N-H | Bending |

| ~1580, ~1480 | C=C (aromatic) | Stretching |

| ~1550 | C=N (thiazole ring) | Stretching |

| ~1250 | C-O (ester) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 262.07 | [M]⁺ (Molecular Ion) |

| 217.06 | [M - OCH₂CH₃]⁺ |

| 189.06 | [M - COOCH₂CH₃]⁺ |

| 176.04 | [C₉H₈N₂S]⁺ |

Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

References

Unlocking Therapeutic Potential: An In-depth Technical Guide to Ethyl 2-amino-4-phenylthiazole-5-carboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4-phenylthiazole-5-carboxylate stands as a pivotal scaffold in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds. While direct quantitative biological data for the title compound remains limited in publicly available literature, its derivatives have demonstrated significant therapeutic promise across various domains, including oncology, infectious diseases, and metabolic disorders. This technical guide consolidates the current understanding of the potential therapeutic targets of molecules derived from this core structure, presenting available quantitative data, detailed experimental methodologies, and an exploration of the key signaling pathways implicated in their mechanisms of action. The evidence strongly suggests that the 2-amino-4-phenylthiazole-5-carboxylate framework is a fertile ground for the development of novel therapeutics targeting key regulators of cellular proliferation, angiogenesis, lipid metabolism, and microbial viability.

Introduction

The 2-aminothiazole moiety is a privileged heterocyclic structure renowned for its presence in a wide array of pharmacologically active agents. This compound, as a key building block, offers synthetic accessibility and diverse opportunities for chemical modification, leading to the generation of extensive compound libraries for drug discovery programs. Research has predominantly focused on the derivatization of this core, yielding compounds with potent activities against a range of challenging diseases. This guide will delve into the primary therapeutic targets identified for these derivatives and provide a comprehensive overview of the scientific evidence supporting their potential.

Potential Therapeutic Targets and Mechanisms of Action

Derivatives of this compound have been investigated for their inhibitory activity against several key enzymes and receptors implicated in disease pathogenesis. The primary targets identified include Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Stearoyl-CoA Desaturase 1 (SCD1), and Fungal Lanosterol 14α-demethylase (CYP51).

Anaplastic Lymphoma Kinase (ALK) Inhibition in Oncology

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Several derivatives of the 2-aminothiazole scaffold have been explored as ALK inhibitors.

Signaling Pathway:

Activated ALK triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The principal pathways include:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and inhibits apoptosis.

-

Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway: Regulates gene expression involved in cell proliferation and survival.

-

Ras/Mitogen-activated protein kinase (MAPK) pathway: Drives cell proliferation and differentiation.

Methodological & Application

Application Notes and Protocols: Ethyl 2-amino-4-phenylthiazole-5-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-phenylthiazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry.[1] Its inherent structural features, including the 2-aminothiazole core, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The 2-aminothiazole moiety is a recognized pharmacophore found in numerous approved drugs, highlighting its significance in drug design and development. This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for its synthesis and the evaluation of its derivatives.

Key Applications in Drug Discovery

The 2-aminothiazole scaffold, with this compound as a key intermediate, has been extensively explored for various therapeutic applications. The primary areas of investigation include:

-

Anticancer Agents: Derivatives of this compound have shown significant potential as anticancer agents. The 2-aminothiazole core is a key feature of several kinase inhibitors, including the FDA-approved drug Dasatinib, which targets multiple tyrosine kinases.[2] Research has demonstrated that derivatives can induce apoptosis and cause cell cycle arrest in cancer cells.[3]

-

Anti-inflammatory Agents: The anti-inflammatory potential of 2-aminothiazole derivatives has also been investigated. Some synthesized compounds have demonstrated notable anti-inflammatory activity in preclinical models.[6]

Synthesis Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

-

Ethyl benzoylacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Ethanol

-

Dioxane

-

Ammonia solution

Procedure:

-

Dissolve ethyl benzoylacetate in a 1:1 mixture of water and dioxane.

-

Slowly add N-bromosuccinimide (1.1 equivalents) to the solution at a low temperature (e.g., -10 °C).

-

Stir the reaction mixture at room temperature for approximately 1 hour.

-

Add thiourea (1 equivalent) to the mixture.

-

Heat the reaction mixture to 80 °C and maintain for 1 hour.

-

Cool the solution to room temperature and add ammonia solution to precipitate the product.

-

Stir the resulting mixture for 10 minutes and then filter.

-

Wash the filter cake with water and dry under vacuum to obtain this compound.[7]

Protocol 2: Synthesis of N-substituted-2-amino-4-phenylthiazole-5-carboxamide Derivatives

This protocol provides a general method for the derivatization of the amino group.

Materials:

-

This compound

-

Various acyl chlorides or carboxylic acids

-

Coupling agents (e.g., DCC, EDC)

-

Base (e.g., triethylamine, pyridine)

-

Appropriate solvent (e.g., chloroform, DMF)

Procedure:

-

Dissolve this compound in a suitable dry solvent.

-

Add a base (e.g., triethylamine) to the solution.

-

For acylation with an acyl chloride: Slowly add the desired acyl chloride to the reaction mixture at 0 °C.

-

For coupling with a carboxylic acid: Add the carboxylic acid and a coupling agent (e.g., DCC).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by washing with appropriate aqueous solutions (e.g., NaHCO3, brine).

-

Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.[8]

Biological Activity Evaluation Protocols

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of synthesized derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, SKNMC)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized thiazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well plates

-

Synthesized thiazole derivatives (dissolved in DMSO)

-

Standard antimicrobial agents (positive controls)

-

Inoculum of microorganisms adjusted to a standard concentration

Procedure:

-

Prepare serial two-fold dilutions of the synthesized compounds in the broth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of this compound reported in the literature. It is important to note that the parent compound itself is often used as a synthetic intermediate and may not have been extensively tested for biological activity.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| Derivative A | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | H1299 (Lung Cancer) | 4.89 | [2] |

| Derivative A | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | SHG-44 (Glioma) | 4.03 | [2] |

| Derivative B | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K563 (Leukemia) | 16.3 | [2] |

| Derivative C | 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | [3][9] |

| Derivative D | N-Phenyl-2-p-tolylthiazole-4-carboxamide with para-nitro substitution | SKNMC (Neuroblastoma) | 10.8 | [10] |

| Derivative E | N-Phenyl-2-p-tolylthiazole-4-carboxamide with meta-chloro substitution | Hep-G2 (Hepatocarcinoma) | 11.6 | [10] |

Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives

| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |

| Derivative F | Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Staphylococcus aureus | Comparable to ampicillin | [4] |

| Derivative F | Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Bacillus subtilis | Comparable to gentamicin sulfate | [4] |

| Derivative G | 2-amino-4-methylthiazole-5-carboxylate derivative | Escherichia coli | - | [5][11] |

| Derivative G | 2-amino-4-methylthiazole-5-carboxylate derivative | Pseudomonas aeruginosa | - | [5][11] |

| Derivative G | 2-amino-4-methylthiazole-5-carboxylate derivative | Staphylococcus aureus | - | [5][11] |

| Derivative G | 2-amino-4-methylthiazole-5-carboxylate derivative | Streptococcus pyogenes | - | [5][11] |

| Derivative H | 2-amino-4-methylthiazole-5-carboxylate derivative | Candida albicans | - | [5][11] |